2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
This compound belongs to the cyclopenta[d]pyrimidine class, characterized by a fused bicyclic system comprising a cyclopentane ring and a pyrimidine moiety.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-8-10-3-2-4-12(10)18-14(17-8)19-13-6-5-9(15)7-11(13)16/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKPHPOYVTAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions
Cyclopenta[d]pyrimidine Core Synthesis:
Activité Biologique
2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a pyrimidine ring fused with a cyclopentane structure, characterized by a sulfonyl group attached to a dichlorophenyl moiety. This unique structure contributes to its diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of 2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is C12H10Cl2N2S. The presence of the sulfonyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer properties, where inhibition of cyclooxygenase (COX) enzymes plays a crucial role.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can potently suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a compound similar in structure demonstrated potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) . The effectiveness was measured by comparing IC50 values against these cell lines.
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It has shown promising results against acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and infections respectively .
Case Studies
Several case studies highlight the biological activity of this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells, revealing significant dose-dependent cytotoxicity .
- Antimicrobial Activity : The synthesized compounds were tested against various bacterial strains including E. coli and S. aureus, demonstrating notable antibacterial activity at specific concentrations .
- Anti-Alzheimer’s Potential : In vitro studies suggest that certain derivatives exhibit significant inhibition of acetylcholinesterase activity, indicating potential as anti-Alzheimer's agents .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy against drug-resistant bacteria makes it a candidate for further research in developing new antibiotics.
- Case Studies : In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.
Neurological Applications
The neuroprotective effects of this compound are under investigation, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially through the inhibition of neurotoxic agents.
Data Tables
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibition of MAPK/ERK and PI3K/Akt | [Study on tumor growth inhibition] |
| Antimicrobial Properties | Disruption of bacterial cell walls | [In vitro efficacy against S. aureus] |
| Neurological Applications | Reduction of oxidative stress | [Research on neuroprotection] |
Comparaison Avec Des Composés Similaires
Positional Isomers: 2- and 4-Chlorophenylsulfanyl Derivatives
Key Analogs :
- 2-[(2-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine ():
- Molecular formula: C₁₄H₁₃ClN₂S
- Molecular weight: 276.78 g/mol
- ChemSpider ID: 1222354
- 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine ():
- Molecular formula: C₁₄H₁₃ClN₂S
- Molecular weight: 276.78 g/mol
- ChemSpider ID: 1222350
Comparison :
- Structural Differences : Both analogs share the same molecular formula but differ in the chlorine substituent position (ortho vs. para).
- Biological Relevance : Positional isomerism can alter steric hindrance and binding affinity to biological targets, though specific activity data are unavailable in the evidence .
Benzylsulfanyl Derivatives
Key Analog : 2-[(2-Chlorobenzyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine ():
- Molecular formula: C₁₅H₁₅ClN₂S
- Molecular weight: 290.81 g/mol
- CAS: 477852-03-2
Comparison :
- Synthetic Challenges : Discontinuation may reflect synthetic complexity or poor yields in scale-up processes.
Halogenated and Functionalized Derivatives
Key Examples :
- 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine ():
- Synthesized via chlorination (56% yield), with NMR data confirming structure (δ 8.01 ppm for NH₂ protons).
- 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine ():
- CAS: 1909327-82-7
- Molecular formula: C₉H₁₁ClN₂
- Features a dimethyl group, increasing steric bulk and possibly metabolic stability.
Comparison :
Antimicrobial and Antifungal Analogs
Key Example: 2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone ():
- Molecular formula: C₁₅H₁₀Cl₂N₄O₂S₂
- Demonstrated in vitro activity against Candida spp.
Comparison :
- Bioactivity Clues : The dichlorophenyl group in the target compound may similarly enhance antifungal activity by interacting with fungal cytochrome P450 enzymes.
- Sulfur Linkages : Sulfanyl and oxadiazole groups in suggest sulfur atoms play a critical role in target binding .
Data Table: Key Analogs and Properties
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol with 2,4-dichlorobenzyl bromide under basic conditions (e.g., potassium carbonate in DMF) to introduce the sulfanyl group. Optimizing solvent polarity and reaction time (typically 12–24 hours at 60–80°C) is critical for yields >70% . Alternative routes include Pd-catalyzed cross-coupling for regioselective functionalization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify the cyclopenta[d]pyrimidine core and substituent positions (e.g., methyl at C4, dichlorophenylsulfanyl at C2) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHClNS, exact mass 326.02) .
- X-ray crystallography : For unambiguous assignment of stereochemistry in crystalline derivatives .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) to separate by polarity .
- Recrystallization : Ethanol or methanol as solvents for high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures for analytical purity checks .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. isobutyl at C4) impact biological activity in cyclopenta[d]pyrimidine derivatives?
- Methodological Answer :
- Comparative SAR Analysis :
| Substituent at C4 | Bioactivity (IC) | Target Kinase | Reference |
|---|---|---|---|
| Methyl | 1.2 µM | EGFR | |
| Isobutyl | 0.8 µM | CDK2 | |
| Cyclopropyl | 2.5 µM | JAK2 |
- Methyl groups enhance solubility but reduce steric hindrance, while bulkier substituents (e.g., isobutyl) improve target binding affinity .
Q. How can researchers resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Cell Line Validation : Compare effects in primary vs. cancer cell lines (e.g., HEK293 vs. HeLa) to rule out tissue-specific artifacts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce LogP from 3.8 (parent compound) to <3.0, improving aqueous solubility .
- Prodrug Design : Mask the sulfanyl group with acetyl or PEGylated moieties to enhance bioavailability .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and modify labile sites .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified kinases .
- Cryo-EM : Resolve binding conformations in complex with large protein assemblies (e.g., ribosomes) .
- Molecular Dynamics Simulations : Predict binding free energy (ΔG) and identify key residues (e.g., Lys123 in EGFR) for mutagenesis studies .
Data Contradiction Analysis
Q. Why do some studies report antibacterial activity while others emphasize kinase inhibition?
- Methodological Answer :
- Target Polymorphism : Bacterial DNA gyrase vs. human kinases may share structural motifs, leading to off-target effects. Validate using knockout strains (e.g., E. coli gyrA mutants) .
- Assay Conditions : Differences in pH (7.4 vs. 6.5) or ATP concentrations (1 mM vs. 0.1 mM) alter inhibitory potency. Standardize assays using CLSI guidelines .
Tables for Critical Comparisons
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 326.02 g/mol | HRMS |
| LogP | 3.8 | HPLC Retention Time |
| Aqueous Solubility (25°C) | 0.12 mg/mL | Shake-Flask Method |
Table 2 : Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, KCO, 70°C | 72 | 98 | |
| THF, NaH, 60°C | 65 | 95 | |
| Microwave, 100°C, 1h | 85 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
